molecular formula C12H11N3O B1234277 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole CAS No. 74317-45-6

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

Cat. No. B1234277
CAS RN: 74317-45-6
M. Wt: 213.23 g/mol
InChI Key: VWXMRYZUBOAGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole, also known as Trp-P-2, is a heterocyclic aromatic amine that is formed during the cooking of protein-rich foods. It is a potent mutagen and carcinogen, and its presence in food has raised concerns about its potential health effects.

Scientific Research Applications

DNA Interaction and Carcinogenesis

3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole, a metabolite of Trp-P-2, demonstrates significant interaction with DNA, contributing to an understanding of the initial chemical events in carcinogenesis. Studies reveal that this compound covalently binds to nucleic acids, forming specific structures identified as 3-(C8-guanyl)amino-1-methyl-5H-pyrido[4,3-b]indole, which are pivotal in the study of mutagenic and carcinogenic processes (Hashimoto, Shudo, & Okamoto, 1984).

Mutagenicity and DNA Damage

Research shows that 3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole is a direct-acting mutagen, causing DNA damage. It has been observed to inactivate transforming DNA and produce single-strand cuts under neutral conditions, providing insights into mutagenic mechanisms and DNA repair studies (Wakata et al., 1985).

Synthesis and Mutagenicity of Derivatives

The synthesis of hydroxyamino, nitroso, and nitro derivatives of this compound and their mutagenic activities have been explored. These synthesized compounds exhibit direct mutagenicity towards specific bacterial strains, contributing to the understanding of chemical mutagenesis (Saito, Yamazoe, Kamataki, & Kato, 1983).

Enzymatic Activation and Binding to DNA

Studies have focused on the enzymatic mechanisms that activate 3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole for covalent binding to DNA. Such research is crucial for understanding the role of enzymes in mutagenic activation and the interaction of mutagens with genetic material (Yamazoe et al., 1985).

Metabolic Activation and DNA Modification

The metabolic activation of 3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole and its reaction with DNA have been extensively studied. These insights are valuable in toxicology and pharmacology, especially in understanding how metabolic processes modify and activate potential carcinogens (Hashimoto, Shudo, & Okamoto, 1980).

Antitumor Properties

Investigations into derivatives of this compound have revealed potential antitumor activities. These studies contribute to the development of new antineoplastic agents and understanding the mechanisms of action of potential cancer therapies (Nguyen et al., 1990).

Mutagenic Metabolite Structural Elucidation

The structural elucidation of mutagenic metabolites of this compound has provided insights into the chemical nature of mutagenesis and carcinogenesis, which are fundamental in the development of new therapeutic strategies and understanding of cancer etiology (Yamazoe et al., 1981).

properties

IUPAC Name

N-(1-methyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15-16/h2-6,14,16H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXMRYZUBOAGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225329
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

CAS RN

74317-45-6
Record name N-Hydroxy-1-methyl-5H-pyrido[4,3-b]indol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74317-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074317456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 2
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 3
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 4
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 5
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 6
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.